Benzyl 4-bromo-3-(diethylsulfamoyl)benzoate
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Overview
Description
Benzyl 4-bromo-3-(diethylsulfamoyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyl group, a bromine atom, and a diethylsulfamoyl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-bromo-3-(diethylsulfamoyl)benzoate typically involves multiple steps, starting with the preparation of the benzoate core One common method is the electrophilic aromatic substitution reaction, where a bromine atom is introduced to the benzene ringThe final step involves the esterification of the benzoic acid derivative with benzyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-bromo-3-(diethylsulfamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in a debrominated product.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium azide or potassium thiocyanate are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated benzoate derivatives.
Substitution: Amino or thiol-substituted benzoates.
Scientific Research Applications
Benzyl 4-bromo-3-(diethylsulfamoyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 4-bromo-3-(diethylsulfamoyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The diethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-bromo-3-(diethylamino)sulfonylbenzoate: Similar structure but with a diethylamino group instead of a diethylsulfamoyl group.
Benzyl 4-bromo-3-(methylsulfamoyl)benzoate: Contains a methylsulfamoyl group instead of a diethylsulfamoyl group.
Uniqueness
Benzyl 4-bromo-3-(diethylsulfamoyl)benzoate is unique due to the presence of the diethylsulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
benzyl 4-bromo-3-(diethylsulfamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO4S/c1-3-20(4-2)25(22,23)17-12-15(10-11-16(17)19)18(21)24-13-14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBMFVKTQLGYHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)OCC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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